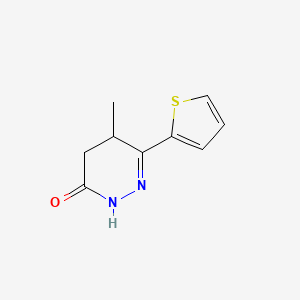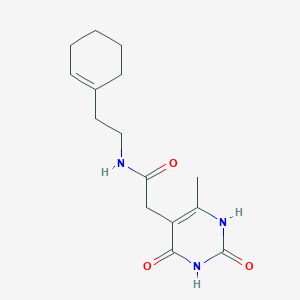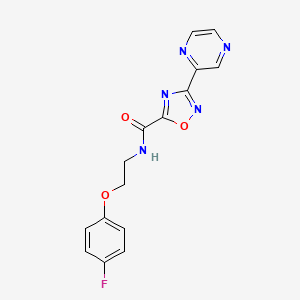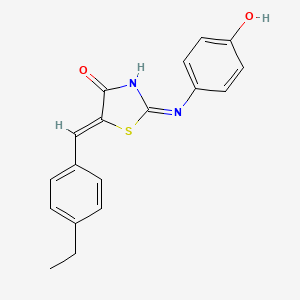
3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms. It also has a phenyl group (a ring of six carbon atoms, akin to benzene) and a methoxy-methylphenyl group (a benzene ring with a methoxy (OCH3) and a methyl (CH3) substituent) attached .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would all influence properties such as solubility, melting point, and reactivity .Scientific Research Applications
Synthesis and Characterization
- Novel compounds containing 3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde have been synthesized for various research purposes. These compounds are typically characterized using analytical and spectral data, demonstrating their potential in chemical research and development (Khalifa et al., 2017).
Molecular Structure and Photophysical Studies
- The molecular structure of related compounds is often analyzed using techniques like X-ray diffraction. Photophysical studies in different solvents reveal variations in properties like extinction coefficients and quantum yield, which are crucial in understanding the behavior of these compounds under various conditions (Singh et al., 2013).
Potential in Nonlinear Optics
- Investigations into the molecular structure, vibrational frequencies, and electronic properties of related compounds have revealed their potential applications in nonlinear optics. Studies include natural bonding orbital analysis and molecular electrostatic potential mapping, which are essential for understanding the charge transfer and electronic properties of these molecules (Mary et al., 2015).
Applications in Synthesis of Bioactive Molecules
- The compound and its derivatives are used in the synthesis of biologically active molecules. This includes the synthesis of secondary and tertiary amines, which are significant in the development of pharmaceuticals, dyes, and fine chemicals (Bawa et al., 2009).
Role in the Development of Pharmaceutical Intermediates
- Derivatives of 3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde are often synthesized and evaluated for their potential as pharmaceutical intermediates. These compounds are characterized for their chemical structure and tested for various biological activities, indicating their importance in medicinal chemistry research (Sudha et al., 2021).
Mechanism of Action
Safety and Hazards
Based on the related compound 4-Methoxy-3-methylphenylboronic acid, it can be inferred that this compound may cause skin and eye irritation, and may be harmful if swallowed . It’s recommended to handle it with appropriate safety measures, including the use of protective clothing and eye protection .
properties
IUPAC Name |
3-(4-methoxy-3-methylphenyl)-1-phenylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-13-10-14(8-9-17(13)22-2)18-15(12-21)11-20(19-18)16-6-4-3-5-7-16/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFUYPCNQXXBRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NN(C=C2C=O)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(Cyanomethyl)(phenyl)carbamoyl]methyl 2-(ethylsulfanyl)benzoate](/img/structure/B2448370.png)






![N-(1-cyano-1,2-dimethylpropyl)-2-[(3,4-dimethoxyphenyl)(methyl)amino]acetamide](/img/structure/B2448382.png)
![7-[(2-chloro-6-fluorophenyl)methyl]-3,9-dimethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2448384.png)
![2-[2-(Dimethylsulfamoylamino)ethyl]-3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2448387.png)
![N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N-methylpyridine-3-carboxamide](/img/structure/B2448388.png)